[amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine
Overview
Description
[amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine is a synthetic molecule with the molecular formula C11H17Cl2N2O2P and a molecular weight of 311.1.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine typically involves the reaction of benzyloxyphosphoryl chloride with 2-chloroethylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at a low temperature, usually around 0°C to 5°C, to ensure the controlled addition of reagents and to prevent side reactions. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction. The product is then purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The purification process may involve additional steps such as distillation or crystallization to ensure the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
[amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The chloroethyl groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents such as ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines, thiols, alcohols; reactions are performed in polar solvents like ethanol or methanol, often with the addition of a base such as triethylamine to facilitate the reaction.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the chloroethyl groups.
Scientific Research Applications
[amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: Investigated for its potential as a biochemical tool in studying cellular processes involving phosphorylation.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a phosphorylating agent, transferring its phosphoryl group to target molecules, thereby modulating their activity. This can lead to changes in cellular signaling pathways and biochemical processes, ultimately affecting cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
[amino(benzyloxy)phosphoryl]bis(2-bromoethyl)amine: Similar structure but with bromoethyl groups instead of chloroethyl groups.
[amino(benzyloxy)phosphoryl]bis(2-iodoethyl)amine: Similar structure but with iodoethyl groups instead of chloroethyl groups.
[amino(benzyloxy)phosphoryl]bis(2-fluoroethyl)amine: Similar structure but with fluoroethyl groups instead of chloroethyl groups.
Uniqueness
The uniqueness of [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine lies in its specific chemical structure, which imparts distinct reactivity and properties. The presence of chloroethyl groups makes it particularly suitable for nucleophilic substitution reactions, allowing for the synthesis of a wide range of derivatives. Additionally, its phosphoryl group enables it to participate in phosphorylation reactions, making it a valuable tool in biochemical research.
Properties
IUPAC Name |
N-[amino(phenylmethoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17Cl2N2O2P/c12-6-8-15(9-7-13)18(14,16)17-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZWFLWJWIMZLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(N)N(CCCl)CCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N2O2P | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90290610 | |
Record name | Benzyl N,N-bis(2-chloroethyl)phosphorodiamidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90290610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.14 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18228-80-3 | |
Record name | NSC69942 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69942 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzyl N,N-bis(2-chloroethyl)phosphorodiamidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90290610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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